molecular formula C17H19NO2 B12114748 Morpholin-3-yldiphenylmethanol

Morpholin-3-yldiphenylmethanol

Cat. No.: B12114748
M. Wt: 269.34 g/mol
InChI Key: QQBDEMRGJODHIJ-UHFFFAOYSA-N
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Description

Morpholin-3-yldiphenylmethanol: is an organic compound with the molecular formula C17H19NO2. It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is known for its unique structure, which includes a morpholine ring attached to a diphenylmethanol moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Morpholin-3-yldiphenylmethanol can be synthesized through several methods. One common approach involves the reaction of morpholine with benzophenone in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the morpholine nucleophilically attacking the carbonyl group of benzophenone, followed by reduction to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Morpholin-3-yldiphenylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Morpholin-3-yldiphenylmethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of morpholin-3-yldiphenylmethanol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 3-(Diphenylhydroxymethyl)morpholine
  • 3-Morpholinemethanol, α,α-diphenyl-
  • Diphenyl-3-morpholinemethanol (freebase)

Comparison: Morpholin-3-yldiphenylmethanol is unique due to its specific structural features, such as the presence of both a morpholine ring and a diphenylmethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its uniqueness in scientific studies.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

morpholin-3-yl(diphenyl)methanol

InChI

InChI=1S/C17H19NO2/c19-17(14-7-3-1-4-8-14,15-9-5-2-6-10-15)16-13-20-12-11-18-16/h1-10,16,18-19H,11-13H2

InChI Key

QQBDEMRGJODHIJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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